
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .Chemical Reactions Analysis
As a halogenated compound, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .Applications De Recherche Scientifique
Comprehensive Analysis of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”
“2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across different scientific domains.
Organic Synthesis Intermediates
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene: serves as a versatile intermediate in organic synthesis. Its gem-dibromoalkene structure allows for site-selective monoarylation and monoalkylation reactions, which are crucial for constructing complex molecules with defined stereochemistry . The compound can also participate in cross-coupling reactions with organometallic reagents, leading to the synthesis of trisubstituted alkenes .
Synthesis of Alkynes
The compound’s dibromovinyl moiety is instrumental in the synthesis of alkynes, a class of molecules with wide-ranging applications in pharmaceuticals and materials science . By undergoing halogen-metal exchange reactions, it can be transformed into valuable alkynyl derivatives .
Heterocyclic Compound Formation
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene: can be used to synthesize benzoxazoles, an important class of heterocyclic compounds. These structures exhibit a broad spectrum of biological activities and are significant in the development of new therapeutic agents .
Polymer Chemistry
The vinyl group present in the compound can undergo polymerization under specific conditions, leading to the creation of novel polymeric materials. These materials could have potential applications in biocompatible devices and high-performance plastics.
Photovoltaic Materials
Due to the presence of halogen atoms and a conjugated system, this compound could be used in the development of photovoltaic materials . Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells.
Catalyst Design
The unique structure of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene may allow it to act as a ligand in catalyst design. Such catalysts could be employed in various chemical transformations, enhancing reaction efficiency and selectivity.
Medicinal Chemistry
The compound’s reactivity profile suggests potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules . Its incorporation into drug frameworks could lead to the discovery of new pharmacophores.
Material Science
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCIHNRXBMLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

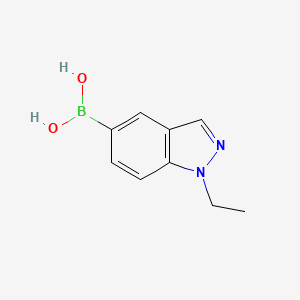
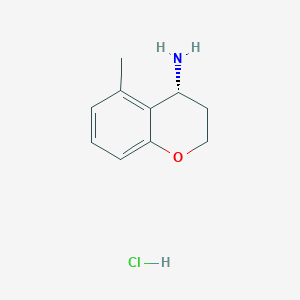
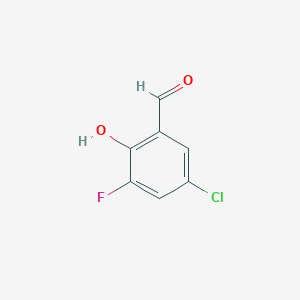

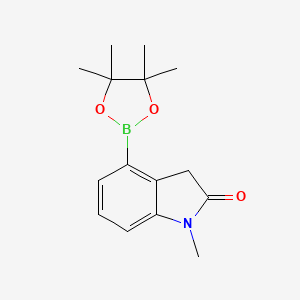
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
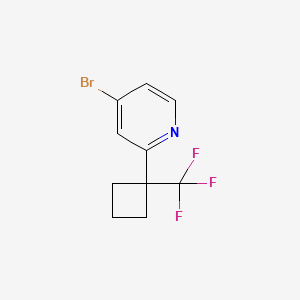
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)


![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
